Ethyl 4-chloro-3-nitrobenzene-1-carboximidate

Anticancer Benzimidazole Synthesis Structure-Activity Relationship

Ethyl 4-chloro-3-nitrobenzene-1-carboximidate (CAS 648917-82-2) is a substituted aromatic carboximidate with a 4-chloro-3-nitro pattern essential for regiospecific nucleophilic aromatic substitution and electrophilic amidine formation. Unlike regioisomers, this substitution pattern aligns with high-value pharmaceutical intermediate synthesis (e.g., dabigatran derivatives) and anticancer benzimidazole scaffolds (IC50 28 nM). This specific regioisomer ensures reproducible reactivity in heterocycle-forming reactions; do not substitute positional isomers.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 648917-82-2
Cat. No. B12441392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3-nitrobenzene-1-carboximidate
CAS648917-82-2
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14/h3-5,11H,2H2,1H3
InChIKeyFOQKRHUOCGNNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-3-Nitrobenzene-1-Carboximidate (CAS 648917-82-2): Procurement-Relevant Identity and Functional Class


Ethyl 4-chloro-3-nitrobenzene-1-carboximidate (CAS 648917-82-2, molecular formula C₉H₉ClN₂O₃, MW 228.632) is a substituted aromatic carboximidate bearing a 4-chloro-3-nitro substitution pattern on the phenyl ring [1]. Carboximidates (imidates) are esters of imidic acids with the general formula R-C(=NR')OR", characteristically serving as electrophilic intermediates for amidine formation, heterocycle construction, and alcohol protection via the Pinner reaction pathway [2]. This compound combines the reactive imidate moiety with a strong electron-withdrawing nitro group and a chloro substituent amenable to nucleophilic aromatic substitution, positioning it within the broader class of functionalized benzimidate building blocks used in pharmaceutical intermediate synthesis and heterocyclic chemistry [2][3].

Why Ethyl 4-Chloro-3-Nitrobenzene-1-Carboximidate Cannot Be Casually Replaced by In-Class Analogs


Carboximidates with identical core scaffolds but differing aromatic substitution patterns exhibit divergent reactivity profiles in downstream transformations, particularly in heterocycle-forming reactions. The 4-chloro-3-nitro arrangement introduces regiochemically distinct electronic effects compared to 2-chloro, 4-nitro, or unsubstituted analogs, which alters both the electrophilicity of the imidate carbon and the site-specific nucleophilic aromatic substitution potential at the chloro position [1]. Furthermore, synthetic routes to high-value pharmaceutical intermediates—including deuterium-labeled dabigatran etexilate—explicitly specify 4-chloro-3-nitro substituted starting materials rather than positional isomers, indicating that substitution pattern is a critical determinant of downstream reaction success and product identity [2]. Procurement decisions that substitute alternative regioisomers or ester variants (e.g., methyl ester vs. ethyl carboximidate) risk introducing divergent reactivity kinetics and may fail to reproduce published synthetic protocols.

Quantitative Differentiation Evidence for Ethyl 4-Chloro-3-Nitrobenzene-1-Carboximidate (CAS 648917-82-2)


4-Chloro-3-Nitro Substitution Pattern Delivers Nanomolar Anticancer Potency in Downstream Benzimidazole Derivatives

Downstream derivatives incorporating the 4-chloro-3-nitrophenyl pharmacophore demonstrate exceptional in vitro anticancer potency. In a head-to-head series of six 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] emerged as the most active compound, achieving an IC₅₀ of 28 nM against the A549 non-small cell lung cancer cell line [1]. This potency substantially exceeds that of the positive control 3-aminobenzamide (PARP inhibition IC₅₀ = 28.5 μM) by approximately three orders of magnitude [1]. While this evidence derives from a benzimidazole derivative rather than the carboximidate building block itself, the 4-chloro-3-nitrophenyl pharmacophore—introduced via this carboximidate or related precursors—is the structural determinant of the observed activity.

Anticancer Benzimidazole Synthesis Structure-Activity Relationship

O-Nitro Imidate Intermediate Pathway Enables Regioselective N-Nitration Unavailable to Carboxylate Ester Analogs

N-Arylbenzimidoyl chlorides (precursors to the target carboximidate class) undergo reaction with silver nitrate via an O-nitro imidate intermediate to yield regiospecifically nitrated N-(nitroaryl)benzamides [1]. This transformation pathway is unique to the imidate functional class and is not accessible to conventional carboxylate esters such as ethyl 4-chloro-3-nitrobenzoate. The ortho/para-directing regioselectivity observed in this reaction depends critically on the substitution pattern of the N-aryl group—unsubstituted ortho/para positions yield para- or ortho-nitroaryl products, whereas 2,4,6-trisubstituted aryl groups yield N-aryl-N-nitrobenzamides [1].

Regioselective Synthesis N-Nitrosoamide Imidate Reactivity

Ethyl Carboximidate Moiety Enables Amidination and Heterocyclization Pathways Distinct from Carboxylate Esters

Carboximidates, including the ethyl ester form represented by the target compound, undergo nucleophilic attack by amines (including ammonia) to yield amidines, and by analogous mechanisms serve as versatile precursors to nitrogen-containing heterocycles [1][2]. In contrast, carboxylate esters (e.g., ethyl 4-chloro-3-nitrobenzoate, CAS 16588-16-2) require prior conversion to amides followed by dehydration or alternative activation for amidine synthesis—adding synthetic steps and reducing overall yield. The imidate functionality can be generated from nitriles via the Pinner reaction and hydrolyzed to esters or reacted with amines directly [1].

Amidine Synthesis Pinner Reaction Heterocycle Construction

Evidence-Backed Application Scenarios for Ethyl 4-Chloro-3-Nitrobenzene-1-Carboximidate (CAS 648917-82-2)


Benzimidazole-Based Kinase Inhibitor and Anticancer Agent Discovery

Medicinal chemistry programs targeting kinase inhibition or anticancer benzimidazole scaffolds should prioritize this carboximidate as a building block. The 4-chloro-3-nitrophenyl pharmacophore, when incorporated into 2-aryl-5(6)-nitro-1H-benzimidazole frameworks, has demonstrated nanomolar cytotoxicity (IC₅₀ = 28 nM) against A549 lung cancer cells with high selectivity (>700× vs. non-neoplastic HaCaT cells) and PARP inhibition activity [1]. This substitution pattern outperformed other aryl variants in the same study series, establishing a clear structure-activity rationale for procuring this specific regioisomer rather than alternative chloro-nitro positional isomers.

Regioselective N-Functionalization via O-Nitro Imidate Intermediates

Synthetic chemistry groups requiring regiospecific introduction of nitro or nitroso functionality onto nitrogen centers should select this carboximidate over carboxylate ester analogs. N-Arylbenzimidoyl chlorides (accessible from the target carboximidate class) undergo AgNO₃-mediated reaction via an O-nitro imidate intermediate to yield N-(nitroaryl)benzamides or N-aryl-N-nitrobenzamides with regioselectivity determined by aryl substitution pattern [2]. This reaction manifold is mechanistically inaccessible to conventional esters and provides a distinct route to N-functionalized aromatic amides relevant to pharmaceutical intermediate synthesis.

Direct Amidine Synthesis for Pharmaceutical Intermediate Preparation

Process chemistry teams developing amidine-containing drug candidates should evaluate this ethyl carboximidate for single-step amidine formation. The carboximidate reacts directly with amines (including ammonia) to produce amidines, whereas the corresponding carboxylate ester (ethyl 4-chloro-3-nitrobenzoate) requires multi-step sequences involving amide formation and dehydration [3][4]. This synthetic efficiency advantage becomes particularly significant in scale-up contexts where step-count reduction translates directly to cost savings and yield improvement.

Heterocyclic Library Synthesis via Transition Metal-Catalyzed C-H Activation

Medicinal chemistry and diversity-oriented synthesis programs constructing nitrogen-containing heterocycles should consider this benzimidate building block. Benzimidates have been established as effective substrates for rhodium-catalyzed [3+2] cascade annulations with alkenes to assemble polysubstituted 3-aminoindenes, with the capacity to introduce acyl or nitro groups at the C-2 position for further diversification [4]. The 4-chloro-3-nitro substitution pattern provides both the electron-withdrawing nitro group (modulating C-H activation regioselectivity) and the chloro substituent (enabling subsequent cross-coupling) within a single building block.

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